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Compound of Interest

Compound Name: 2,5-Dimethoxybenzylamine

Cat. No.: B130776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,5-Dimethoxybenzylamine, with the CAS Number 3275-95-4, is an aromatic amine that

serves as a valuable intermediate in organic synthesis. Its structural motif, the 2,5-

dimethoxyphenyl group, is a key pharmacophore in a variety of biologically active compounds,

particularly those targeting the central nervous system. This technical guide provides a

comprehensive overview of the chemical properties, synthesis, spectral data, and potential

biological significance of 2,5-Dimethoxybenzylamine, with a focus on its relevance to drug

discovery and development.

Chemical and Physical Properties
2,5-Dimethoxybenzylamine is typically a colorless to light yellow liquid or solid. A summary of

its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2,5-Dimethoxybenzylamine
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Property Value Reference

CAS Number 3275-95-4

Molecular Formula C₉H₁₃NO₂

Molecular Weight 167.21 g/mol

Appearance
Colorless to light yellow liquid

or solid

Melting Point 37-41 °C

Boiling Point 95 °C at 0.2 mmHg

Density 1.11 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.548

Solubility

Soluble in common organic

solvents such as chloroform,

ether, and alcohols.

Flash Point 110 °C (closed cup)

Synthesis
The primary route for the synthesis of 2,5-Dimethoxybenzylamine is the reductive amination

of its corresponding aldehyde, 2,5-dimethoxybenzaldehyde. This transformation can be

achieved using various reducing agents.

General Experimental Protocol: Reductive Amination
This protocol describes a general method for the synthesis of 2,5-Dimethoxybenzylamine
from 2,5-dimethoxybenzaldehyde via reductive amination.

Materials:

2,5-Dimethoxybenzaldehyde

Ammonia source (e.g., ammonium acetate, aqueous ammonia)
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Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

Anhydrous solvent (e.g., methanol, ethanol)

Anhydrous magnesium sulfate or sodium sulfate

Dichloromethane or ethyl acetate for extraction

Hydrochloric acid (for salt formation, if desired)

Sodium bicarbonate solution

Procedure:

Imine Formation: Dissolve 2,5-dimethoxybenzaldehyde in an anhydrous alcoholic solvent

(e.g., methanol). Add an excess of the ammonia source (e.g., 1.5-2 equivalents of

ammonium acetate). Stir the mixture at room temperature for 1-2 hours to facilitate the

formation of the corresponding imine. The reaction can be monitored by thin-layer

chromatography (TLC).

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g.,

sodium borohydride) portion-wise, maintaining the temperature below 10 °C. The amount of

reducing agent should be in slight excess (e.g., 1.1-1.5 equivalents) relative to the aldehyde.

Work-up: After the addition is complete, allow the reaction to warm to room temperature and

stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC. Quench

the reaction by the slow addition of water. Remove the organic solvent under reduced

pressure.

Extraction: Add water to the residue and extract the aqueous layer with an organic solvent

such as dichloromethane or ethyl acetate (3 x 50 mL).

Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate

solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-
Dimethoxybenzylamine.
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Further Purification (Optional): The crude product can be further purified by vacuum

distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve

the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a

solution of hydrochloric acid in the same solvent. The resulting precipitate can be collected

by filtration and washed with cold solvent.

Synthesis Workflow

2,5-Dimethoxybenzaldehyde Imine Intermediate

 Imine Formation 

Ammonia Source
(e.g., NH4OAc)

2,5-Dimethoxybenzylamine Reduction 

Reducing Agent
(e.g., NaBH4)

Click to download full resolution via product page

Synthesis of 2,5-Dimethoxybenzylamine.

Spectral Data
While a comprehensive set of publicly available, high-resolution spectra specifically for 2,5-
Dimethoxybenzylamine is limited, the expected spectral characteristics can be inferred from

its structure and comparison with closely related compounds.

Table 2: Predicted Spectroscopic Data for 2,5-Dimethoxybenzylamine
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Technique Expected Features

¹H NMR

Aromatic protons (3H, multiplet, ~6.7-7.0 ppm),

benzylic protons (2H, singlet, ~3.8-4.0 ppm),

methoxy protons (6H, two singlets, ~3.7-3.8

ppm), amine protons (2H, broad singlet, variable

chemical shift).

¹³C NMR

Aromatic carbons (~110-155 ppm), benzylic

carbon (~40-45 ppm), methoxy carbons (~55-56

ppm).

FT-IR (cm⁻¹)

N-H stretch (broad, ~3300-3400), C-H stretch

(aromatic, ~3000-3100; aliphatic, ~2800-3000),

C=C stretch (aromatic, ~1500-1600), C-N

stretch (~1200-1300), C-O stretch (~1000-

1100).

Mass Spec (EI)

Molecular ion (M⁺) at m/z 167. Key fragments

may include loss of NH₂ (m/z 151), loss of

CH₂NH₂ (m/z 137), and other characteristic

aromatic fragmentations.

Biological Activity and Signaling Pathways
The 2,5-dimethoxyphenyl moiety is a well-established pharmacophore that confers significant

activity at serotonin receptors, particularly the 5-HT₂A receptor.[1][2][3][4] Many derivatives of

2,5-dimethoxyphenethylamine are potent agonists at this receptor, and this interaction is

believed to mediate their psychoactive effects.

While direct experimental data on the biological activity of 2,5-Dimethoxybenzylamine is not

extensively reported in the literature, its structural similarity to known 5-HT₂A receptor agonists

suggests that it may also interact with this receptor.

Putative Signaling Pathway
Agonist binding to the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), typically initiates

a signaling cascade involving the Gαq protein. This leads to the activation of phospholipase C
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(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium,

while DAG activates protein kinase C (PKC). These downstream events can modulate a wide

range of cellular processes, including gene expression and neuronal excitability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Putative 5-HT2A receptor signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b130776?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Research and Drug Development
2,5-Dimethoxybenzylamine serves as a versatile building block for the synthesis of a wide

range of more complex molecules. Its primary amine functionality allows for a variety of

chemical transformations, including:

Amide formation: Reaction with carboxylic acids or their derivatives to form amides.

Schiff base formation: Condensation with aldehydes and ketones.

N-alkylation and N-arylation: Introduction of substituents on the nitrogen atom.

These reactions enable the use of 2,5-Dimethoxybenzylamine in the construction of

compound libraries for high-throughput screening in drug discovery programs. Given the

established role of the 2,5-dimethoxyphenyl motif in targeting serotonin receptors, derivatives

of 2,5-Dimethoxybenzylamine are of particular interest for the development of novel

therapeutics for psychiatric and neurological disorders.

Safety and Handling
2,5-Dimethoxybenzylamine is classified as a corrosive substance and can cause severe skin

burns and eye damage. It is essential to handle this compound with appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be

conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse

immediately with plenty of water and seek medical attention.

Conclusion
2,5-Dimethoxybenzylamine is a valuable chemical intermediate with significant potential in

the field of medicinal chemistry. Its synthesis is straightforward, and its chemical properties

allow for diverse derivatization. The presence of the 2,5-dimethoxyphenyl pharmacophore

suggests a likely interaction with serotonin receptors, making it and its derivatives attractive

candidates for the development of novel central nervous system-acting agents. Further

research into the specific biological activities of 2,5-Dimethoxybenzylamine is warranted to

fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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